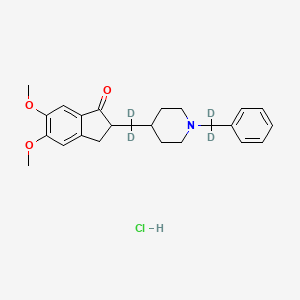

Donepezil-d4 (hydrochloride)

描述

多奈哌齐-d4 (盐酸盐) 是多奈哌齐盐酸盐的氘代形式,是一种广为人知的乙酰胆碱酯酶抑制剂,主要用于治疗阿尔茨海默病。 氘代版本多奈哌齐-d4 含有四个氘原子,与非氘代形式相比,它可以提供增强的代谢稳定性和潜在的改善药代动力学性质 .

准备方法

合成路线和反应条件: 多奈哌齐-d4 (盐酸盐) 的合成涉及将氘原子掺入多奈哌齐分子中。一种常见的方法是在氘气存在下对前体化合物进行催化加氢。此过程用氘替换特定的氢原子。 反应条件通常包括在受控温度和压力下使用钯或铂催化剂 .

工业生产方法: 多奈哌齐-d4 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用先进的分析技术,如核磁共振 (NMR) 光谱法,对于验证氘原子的掺入至关重要 .

化学反应分析

反应类型: 多奈哌齐-d4 (盐酸盐) 会发生各种化学反应,包括:

常用试剂和条件:

氧化: 酸性介质中的氯胺-T。

还原: 钯或铂催化剂存在的氢气。

取代: 在受控条件下的各种亲核试剂。

形成的主要产物: 这些反应形成的主要产物包括多奈哌齐-d4 的氧化或还原衍生物,可以使用光谱技术分析这些衍生物,以了解其结构和性质 .

科学研究应用

多奈哌齐-d4 (盐酸盐) 在科学研究中具有广泛的应用:

化学: 用作分析化学中的参考标准,用于研究多奈哌齐的代谢途径和稳定性。

生物学: 用于生物学研究,以研究氘取代对多奈哌齐的药代动力学和药效学的影响。

医学: 用于临床研究,以探索其在治疗阿尔茨海默病和其他神经退行性疾病方面的潜在益处。

作用机制

多奈哌齐-d4 (盐酸盐) 通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶负责分解大脑中的乙酰胆碱。通过抑制这种酶,多奈哌齐-d4 提高了乙酰胆碱的浓度,从而增强了胆碱能神经传递。 这种机制对于改善阿尔茨海默病患者的认知功能至关重要 .

分子靶点和途径:

乙酰胆碱酯酶: 多奈哌齐-d4 的主要靶点。

胆碱能途径: 通过提高乙酰胆碱水平来增强胆碱能神经传递.

类似化合物:

多奈哌齐 (盐酸盐): 多奈哌齐-d4 的非氘代形式。

加兰他敏: 另一种用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。

利凡斯的明: 具有不同作用机制的类似化合物,用于相同的治疗目的

多奈哌齐-d4 的独特之处: 多奈哌齐-d4 中氘原子的掺入与非氘代对应物相比,提供了增强的代谢稳定性和潜在的改善药代动力学性质。 这使得多奈哌齐-d4 成为神经退行性疾病研究和开发领域的一种宝贵化合物 .

相似化合物的比较

Donepezil (hydrochloride): The non-deuterated form of Donepezil-d4.

Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A similar compound with a different mechanism of action, used for the same therapeutic purpose

Uniqueness of Donepezil-d4: The incorporation of deuterium atoms in Donepezil-d4 provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes Donepezil-d4 a valuable compound for research and development in the field of neurodegenerative diseases .

生物活性

Donepezil-d4 (hydrochloride) is a deuterated analog of Donepezil, primarily used as an internal standard in analytical and pharmacokinetic studies. This compound exhibits similar biological activity to its non-deuterated counterpart, Donepezil, which is widely recognized for its role as a selective acetylcholinesterase inhibitor in the treatment of Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of Donepezil-d4, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Donepezil-d4 functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, Donepezil-d4 increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in alleviating cognitive deficits associated with Alzheimer's disease. The compound may also influence other pathways, including:

- Regulation of Amyloid Proteins : Donepezil has been shown to modulate amyloid-beta (Aβ) levels, which are implicated in AD pathology.

- Neuroprotective Effects : It may exert neuroprotective effects by opposing excitotoxicity mediated by glutamate through NMDA receptor downregulation and inhibiting inflammatory signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of Donepezil-d4 is similar to that of Donepezil. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Slow absorption; Tmax 3-4 hours |

| Bioavailability | 100% |

| Volume of Distribution | 12-16 L/kg |

| Metabolism | Primarily via CYP3A4 and CYP2D6 |

| Half-life | ~70 hours |

Donepezil-d4 achieves steady-state concentrations within 15 to 21 days after daily administration .

Biological Activity in Research

Several studies have highlighted the biological activity of Donepezil-d4 in various contexts:

- Animal Models : In preclinical studies, Donepezil has demonstrated efficacy in reducing Aβ deposition and improving cognitive function in animal models of Alzheimer's disease. This suggests that Donepezil-d4 could similarly affect these parameters due to its structural similarity .

- Clinical Studies : A randomized crossover trial assessed the efficacy of Donepezil in clinical practice, showing significant improvements in cognitive scores among patients treated with Donepezil compared to placebo. The study's findings underscore the potential for Donepezil-d4 to be used as a reference standard in pharmacokinetic evaluations .

- Analytical Applications : As an internal standard, Donepezil-d4 aids in the quantification of Donepezil levels in biological samples using advanced techniques like UPLC-MS/MS. This application is crucial for understanding the drug's pharmacokinetics and therapeutic monitoring .

Case Studies

A notable case involved an elderly patient treated with Donepezil who exhibited extrapyramidal side effects, highlighting the importance of monitoring adverse reactions associated with cholinesterase inhibitors. The patient experienced muscle tension and tremors after initiating treatment, which resolved upon discontinuation of the drug. This case emphasizes the need for careful patient management when using cholinesterase inhibitors like Donepezil and its analogs .

属性

IUPAC Name |

2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。